molecular formula C13H13NO4 B8166763 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate

Cat. No.: B8166763
M. Wt: 247.25 g/mol
InChI Key: STUVKASKZDJNHO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate is an activated ester belonging to the N-hydroxysuccinimide (NHS) family, widely used in peptide synthesis, bioconjugation, and pharmaceutical intermediate preparation. The compound features a p-tolyl (4-methylphenyl) group attached to an acetate backbone, which is activated by the NHS ester moiety to enhance reactivity toward nucleophiles like amines. This structural design facilitates efficient amide bond formation under mild conditions, making it valuable in drug development and biochemical labeling .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-9-2-4-10(5-3-9)8-13(17)18-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVKASKZDJNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with p-tolylacetic acid. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate serves as a versatile reagent in organic synthesis. It is utilized for the formation of complex molecules through various chemical reactions, including:

  • Diazo Reactions: The compound can be converted into diazo derivatives, which are useful in cyclopropanation and other transformations.
  • H-F Bond Insertions: It has been employed in reactions involving H-F bond insertions onto α-diazo carbonyl compounds, demonstrating its utility in generating new carbon frameworks .

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and immune regulation. Research indicates that:

  • Cancer Treatment: IDO1 inhibitors derived from this compound have shown promise in preclinical models for enhancing anti-tumor immunity. This is particularly relevant in the context of immuno-oncology where modulation of the immune response can lead to improved treatment outcomes .

Case Study:
In a study involving mouse models of breast cancer (4T1 tumors), treatment with IDO1 inhibitors resulted in significant tumor growth inhibition compared to control groups. This suggests that compounds based on this structure may effectively enhance the efficacy of cancer immunotherapies .

Materials Science

Development of New Materials:
The compound's unique structural features enable its use in developing new materials with specific properties:

  • Polymer Chemistry: It can be incorporated into polymer matrices to impart desirable mechanical and thermal properties.
  • Nanomaterials: Its derivatives have been explored for applications in nanotechnology, particularly in the synthesis of nanoparticles with tailored functionalities.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Organic SynthesisReagent for diazo reactionsUseful for generating complex organic molecules .
Medicinal ChemistryIDO1 inhibition for cancer therapyPromising results in preclinical studies .
Materials ScienceIncorporation into polymers and nanomaterialsEnhances mechanical properties and functionality .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The pyrrolidinone ring may also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-dioxopyrrolidin-1-yl 2-(p-tolyl)acetate with key analogs, emphasizing molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of NHS Esters

Compound Name (CAS/Key Identifier) Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield Purity Applications Notable Properties References
2,5-Dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate C₁₆H₁₇N₃O₅ 331.33 Phenylpyrrolidinone 94% - Cognitive enhancer synthesis High yield; used in rat studies
2-((tert-Butyldimethylsilyl)oxy)acetate (S1e) C₁₂H₂₁NO₅Si 287.38 Silyl ether 54% - Bacterial permeability screening Hydrophobic; IR: 1841, 1741 cm⁻¹
2-(4-Maleimidophenyl)acetate C₁₆H₁₂N₂O₆ 328.28 Maleimide - 98% Bioconjugation/crosslinking Thiol-reactive; long-term stability
Boc-Gly-OSu (N-Boc-glycine NHS ester) C₁₁H₁₆N₂O₆ 272.26 Boc-protected amino - - Peptide/protein modification Enhances solubility in organic solvents
SATA (Acetylthioacetate) C₈H₉NO₅S 231.22 Acetylthio - - Thiol group introduction Air-sensitive; requires KOH activation
Coumarin-3-yl acetate (96735-88-5) C₁₈H₁₅NO₇ 357.32 Fluorescent coumarin - - Imaging/fluorescence assays Soluble in DMF; bp 558.4°C
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid C₆H₇NO₄ 157.12 Carboxylic acid - - Chemical synthesis Irritant (H315, H319); stored at 2–8°C

Reactivity and Functional Group Analysis

  • p-Tolyl Group vs. Phenylpyrrolidinone (): The phenylpyrrolidinone analog exhibits high synthetic yield (94%) due to optimized esterification conditions, suggesting that the p-tolyl variant could achieve similar efficiency.
  • Maleimide Derivative (): The maleimide-containing compound is 98% pure and stable, highlighting its suitability for controlled bioconjugation (e.g., antibody-drug conjugates). In contrast, the p-tolyl variant’s lack of thiol reactivity may limit its use in crosslinking but broaden its applicability in non-specific amidation reactions .
  • Silyl Ether (): The tert-butyldimethylsilyl (TBS) group in S1e lowers yield (54%) due to steric hindrance during synthesis. The p-tolyl group, being less bulky, would likely avoid this issue, enabling higher reactivity in esterification .

Physicochemical Properties

  • Solubility: The coumarin derivative () is DMF-soluble, whereas the Boc-Gly-OSu () favors organic solvents. The p-tolyl group’s hydrophobicity may reduce aqueous solubility compared to these analogs, necessitating organic solvents for reactions .
  • Thermal Stability: The coumarin analog has a high boiling point (558.4°C), whereas SATA () and simpler NHS esters () decompose at lower temperatures. The p-tolyl variant’s stability would likely align with typical NHS esters (stable at room temperature but hydrolyzed in moist conditions) .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2-(p-tolyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It interacts with specific receptors, modulating various physiological responses.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AnticonvulsantBroad-spectrum protection against seizures in animal models
Enzyme InhibitionInhibits dihydrofolate reductase and enoyl ACP reductase
AntibacterialExhibits activity against various bacterial strains
NeuroprotectiveReduces neuroinflammation and oxidative stress

Anticonvulsant Activity

In a study examining the anticonvulsant properties of related compounds, 2,5-Dioxopyrrolidin-1-yl derivatives demonstrated significant efficacy in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model. These compounds exhibited a favorable safety profile and showed potential for treating different types of epilepsy, including drug-resistant forms. The results indicated that these compounds could modulate neurotransmitter systems effectively, providing a basis for their anticonvulsant activity .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The inhibition was assessed through molecular docking studies, revealing strong binding interactions at the active site of DHFR. This suggests that derivatives of this compound could be developed as novel antifolate agents .

Pharmacokinetics and Toxicology

ADME-Tox studies on related compounds indicate that they possess good permeability across biological membranes and exhibit metabolic stability. Notably, these compounds do not significantly influence cytochrome P450 enzymes involved in drug metabolism, suggesting a lower risk for drug-drug interactions. Hepatotoxicity assessments have shown no adverse effects at therapeutic concentrations .

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